O-Ethylisourea hydrochloride

説明

BenchChem offers high-quality O-Ethylisourea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Ethylisourea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

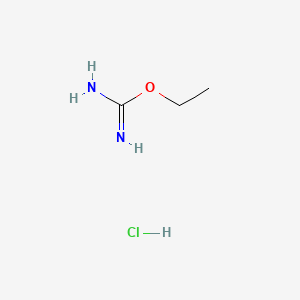

Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl carbamimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHBMXJAQHVCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185330 | |

| Record name | 2-Ethylisouronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-74-6 | |

| Record name | Carbamimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylisouronium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylisouronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylisouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

O-Ethylisourea hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of O-Ethylisourea Hydrochloride

Introduction

O-Ethylisourea hydrochloride (CAS RN: 31407-74-6) is a reactive chemical compound belonging to the isourea class of organics. While not as commonly utilized as a standalone reagent as its more complex carbodiimide cousins, its core structure is fundamental to understanding the mechanisms of some of the most critical reactions in modern drug development and biochemical research. It serves as a valuable pharmaceutical intermediate and a precursor in various organic syntheses.[1] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

This guide provides a detailed examination of the chemical properties, stability, synthesis, and core reactivity of O-Ethylisourea hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this reagent and its role in pivotal synthetic transformations, particularly in the context of amide bond formation and guanidinylation reactions.

Physicochemical Properties & Specifications

O-Ethylisourea hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a quantitative basis for its handling and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 31407-74-6 | [1][2][3] |

| Molecular Formula | C₃H₉ClN₂O | [1][3][4] |

| Molecular Weight | 124.57 g/mol | [2][3][4] |

| Melting Point | 99-101 °C | [2] |

| Boiling Point | 95.3 °C at 760 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Canonical SMILES | CCOC(=N)N.Cl | [1] |

| InChI Key | TVHBMXJAQHVCSA-UHFFFAOYSA-N | [1] |

Stability, Handling, and Storage

A critical aspect of working with O-Ethylisourea hydrochloride is understanding its inherent stability limitations and the corresponding protocols for safe handling and storage.

Chemical Stability

The O-alkylisourea hydrochloride linkage is known to be thermally and hydrolytically sensitive. The primary pathway for degradation involves the nucleophilic attack of the chloride counter-ion on the ethyl group, leading to the release of ethyl chloride and the formation of urea. This instability is a significant consideration for long-term storage and in reaction planning.[5]

Interestingly, the corresponding hydrogen sulphate salt, O-Ethylisourea hydrogen sulphate, has been reported to be more stable, presenting a viable alternative for applications where the presence of the chloride ion is detrimental or where enhanced shelf-life is required.[5] The choice between the hydrochloride and hydrogen sulphate salt is therefore a critical experimental parameter, dictated by the required stability and the chemical tolerance of the reaction system.

Safe Handling Protocol

Based on safety data for isourea salts, O-Ethylisourea hydrochloride should be handled with appropriate precautions.[6][7][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][8]

Experimental Protocol: Safe Handling

-

Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[6][9]

-

Dispensing: When weighing or transferring the solid, avoid generating dust.[6] Use techniques such as weighing on a tared weigh paper within the fume hood.

-

Exposure Response:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, consult a physician.[6]

-

If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[7][9] Seek immediate medical attention from an ophthalmologist.[6]

-

-

Cleanup: For spills, collect the dry material without creating dust and place it in a designated, sealed container for proper chemical waste disposal.[6]

Storage Conditions

Proper storage is paramount to preserving the integrity of the reagent.

Experimental Protocol: Storage

-

Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[7]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] This is crucial to minimize hydrolysis and oxidative degradation.

-

Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1][2]

-

Location: Store in a designated chemical storage cabinet away from incompatible materials, such as strong oxidizing agents.[10]

Synthesis and Manufacturing Considerations

O-Ethylisourea hydrochloride is typically synthesized via the acid-catalyzed addition of ethanol to cyanamide.

Caption: Workflow for the synthesis of O-Ethylisourea hydrochloride.

Causality in Synthesis: The reaction mechanism involves the protonation of the nitrile nitrogen of cyanamide by hydrogen chloride, which activates the carbon atom for nucleophilic attack by the oxygen of ethanol. This forms a protonated O-ethylisourea intermediate, which is stabilized as the hydrochloride salt. The use of anhydrous HCl is critical to prevent the hydrolysis of cyanamide and the product.[5]

While effective at the lab scale, this process poses challenges for industrial production due to the highly corrosive nature of anhydrous hydrogen chloride gas.[5] This practical insight has led to the development of alternative procedures using concentrated sulfuric acid to produce the more stable O-ethylisourea hydrogen sulphate, which is more amenable to large-scale manufacturing.[5]

Core Reactivity and Mechanistic Principles

The utility of O-Ethylisourea hydrochloride stems from its electrophilic character and its role as a precursor to guanidines. More importantly, its core structure is the key to understanding the highly reactive intermediate in carbodiimide chemistry.

The O-Acylisourea Intermediate: The Engine of Amide Bond Formation

In modern peptide synthesis and bioconjugation, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are indispensable. The key to their function is the formation of a highly reactive O-acylisourea intermediate .[11] O-Ethylisourea itself represents the stable, parent structure of this transient species.

Mechanism:

-

A carboxylic acid attacks the carbodiimide (e.g., EDC).

-

This forms the O-acylisourea intermediate, which is an excellent acylating agent because the isourea moiety is a superb leaving group.

-

A nucleophile (an amine) attacks the activated carbonyl carbon.

-

The amide bond is formed, and a soluble urea byproduct is released.[11]

This mechanism is fundamental to countless applications, from solid-phase peptide synthesis to the crosslinking of proteins.[11][12]

Caption: The central role of the O-acylisourea intermediate in amide synthesis.

Guanylation Reactions

O-Ethylisourea hydrochloride can serve as a guanylating agent, transferring the aminated "C=N" moiety to a nucleophilic amine. This reaction is a straightforward method for synthesizing substituted guanidines, a functional group prevalent in pharmaceuticals and natural products.

Experimental Protocol: Guanylation of a Primary Amine

-

Dissolution: Dissolve the primary amine substrate in a suitable polar, aprotic solvent (e.g., DMF or acetonitrile).

-

Addition of Reagent: Add O-Ethylisourea hydrochloride (typically 1.1 to 1.5 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the hydrochloride and facilitate the reaction.

-

Heating: Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting amine is consumed. The reaction involves the amine attacking the electrophilic carbon of the isourea, followed by the elimination of ethanol.

-

Workup: After cooling, perform an aqueous workup to remove the urea byproduct and excess reagents.

-

Purification: Purify the resulting guanidine product by column chromatography or crystallization.

Caption: General mechanism for the guanylation of an amine.

Conclusion

O-Ethylisourea hydrochloride is a compound whose significance is best understood through the lens of its reactivity and its relationship to more complex reagents. While its handling requires care due to stability limitations, it provides a valuable platform for synthesizing substituted guanidines. More fundamentally, its structure as an O-alkylisourea is the conceptual and mechanistic cornerstone of the O-acylisourea intermediate, which is the workhorse of modern amide bond formation in peptide synthesis and beyond. A thorough understanding of its properties, therefore, equips researchers with crucial insights into the causality behind some of synthetic chemistry's most powerful transformations.

References

-

LookChem. Cas 31407-74-6, O-Ethylisourea hydrochloride. [Link]

-

Xinghui. Mastering Peptide Synthesis: The Crucial Role of EDC HCl. [Link]

-

LookChem. Cas 5329-33-9, O-Methylisourea hydrochloride. [Link]

- Google Patents. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol.

-

Organic Syntheses. METHYLISOUREA HYDROCHLORIDE. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

National Institutes of Health. Chemical Methods for Peptide and Protein Production. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]

- 4. synchem.de [synchem.de]

- 5. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. O-Methylisourea hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

O-Ethylisourea hydrochloride CAS number

An In-Depth Technical Guide to O-Ethylisourea Hydrochloride

Abstract: This technical guide provides a comprehensive overview of O-Ethylisourea hydrochloride (CAS No: 31407-74-6), a versatile reagent and intermediate crucial in synthetic organic chemistry. Primarily utilized as a guanidinylation agent, this compound is instrumental in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, explores its primary reaction mechanism, and provides essential safety and handling information. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of O-Ethylisourea hydrochloride in their synthetic endeavors.

O-Ethylisourea hydrochloride is an organic salt belonging to the isourea class of compounds.[1] It serves as a stable, easy-to-handle precursor for the introduction of the guanidine functional group, a moiety found in numerous natural products and pharmaceuticals, such as the amino acid arginine. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical choice for laboratory and industrial applications.[2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Its primary significance lies in its role as an electrophilic partner in reactions with nucleophilic amines to form substituted guanidines.[2] This transformation is a cornerstone in the synthesis of complex molecules where the guanidinium group is essential for biological activity, often by participating in hydrogen bonding interactions with biological targets.[6][7]

Physicochemical Properties

The physical and chemical characteristics of O-Ethylisourea hydrochloride dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂O | [1][4] |

| Molecular Weight | 124.57 g/mol | [3][4] |

| CAS Number | 31407-74-6 | [1][3][4][5] |

| Melting Point | 99-101 °C | [3] |

| Boiling Point | 95.3 °C at 760 mmHg | [3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |

| EINECS Number | 250-617-6 | [3][8] |

| Canonical SMILES | CCOC(=N)N.Cl | [1] |

| InChI Key | TVHBMXJAQHVCSA-UHFFFAOYSA-N | [1] |

The recommended storage under an inert atmosphere at refrigerated temperatures is critical to prevent degradation.[1][3] The hydrochloride salt is known to be somewhat unstable, potentially splitting off ethyl chloride over time, a process that is mitigated by proper storage.[2]

Synthesis and Purification

The synthesis of O-alkylisoureas, including the ethyl variant, is most commonly achieved through the acid-catalyzed reaction of cyanamide with an alcohol, a variation of the Pinner reaction. The use of anhydrous hydrogen chloride is crucial for this process.[2][9]

The overall workflow involves the reaction of cyanamide with ethanol in the presence of hydrogen chloride, followed by isolation of the crystalline product.

Caption: General workflow for the synthesis of O-Ethylisourea hydrochloride.

Experimental Protocol: Synthesis from Cyanamide

Causality Note: This protocol is based on established methods for analogous compounds like O-methylisourea hydrochloride.[9] The use of anhydrous conditions is paramount because water can hydrolyze the product and the cyanamide starting material. The reaction is conducted at low temperatures to control the exothermic nature of the HCl dissolution and subsequent reaction.

-

Preparation: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. Place anhydrous ethanol (e.g., 100 mL) in the flask and cool it to 0°C in an ice bath.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the stirred ethanol until the solution is saturated. The mass of the absorbed HCl should be monitored to ensure a stoichiometric excess relative to the cyanamide.

-

Reaction: Slowly add solid cyanamide (e.g., 0.5 moles) in portions to the cold ethanolic HCl solution. Maintain the temperature below 5°C throughout the addition to prevent side reactions.

-

Crystallization: After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it stand in a refrigerator (2-8°C) overnight to facilitate complete crystallization of the product.

-

Isolation & Purification: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified O-Ethylisourea hydrochloride under vacuum to yield the final product.

Key Application: Guanidinylation of Amines

The principal application of O-Ethylisourea hydrochloride is as a guanylating or guanidinylating agent—a reagent used to transfer a guanidino group (-C(=NH)NH2) to a primary or secondary amine.[2]

Mechanism of Guanidinylation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the protonated isourea. This carbon is highly activated towards attack due to the electron-withdrawing nature of the adjacent protonated nitrogen and the oxygen atom. The subsequent collapse of the tetrahedral intermediate results in the elimination of ethanol, a stable leaving group, to form the resonance-stabilized guanidinium ion.

Caption: Simplified mechanism for the guanidinylation of a primary amine.

Protocol Trustworthiness: A typical guanidinylation reaction is performed in a polar solvent like water or DMF, often with an added base (e.g., triethylamine) to deprotonate the incoming amine nucleophile and neutralize the generated HCl. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine and the appearance of the more polar guanidinium product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling O-Ethylisourea hydrochloride. The available safety data indicates that it is an irritant.[10]

| Hazard Type | GHS Hazard Statement | GHS Precautionary Statement Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Source: Sigma-Aldrich Safety Data Sheet[10]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[10]

-

For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][3]

Conclusion

O-Ethylisourea hydrochloride (CAS: 31407-74-6) is a valuable and efficient reagent for the synthesis of guanidines. Its well-defined properties and predictable reactivity make it a staple in medicinal chemistry and organic synthesis for constructing molecules with this critical functional group. While its synthesis requires careful control of anhydrous conditions, its application in guanidinylation reactions is straightforward. Adherence to proper storage and safety protocols is essential to ensure both the reagent's integrity and the user's safety.

References

-

Cas 31407-74-6,O-Ethylisourea hydrochloride . LookChem. [Link]

-

O-Ethylisourea hydrochloride [CAS: 31407-74-6] . Ivy Fine Chemicals. [Link]

-

Cas 5329-33-9,O-Methylisourea hydrochloride . LookChem. [Link]

- Crystalline O-ethyl-isourea hydrogen sulphate.

-

methylisourea hydrochloride . Organic Syntheses Procedure. [Link]

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds . University of Toronto Thesis. [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products . PubMed Central. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. synchem.de [synchem.de]

- 5. ivychem.com [ivychem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

O-Ethylisourea hydrochloride molecular weight

An In-Depth Technical Guide to O-Ethylisourea Hydrochloride: Properties, Synthesis, and Applications

Introduction

O-Ethylisourea hydrochloride (OEIU·HCl) is a reactive chemical intermediate valued in synthetic organic chemistry for its role as an efficient guanidinylating agent. While appearing as a straightforward reagent, its effective use demands a nuanced understanding of its properties, synthesis, and handling, particularly concerning its inherent stability. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of OEIU·HCl, moving beyond simple data recitation to explain the causal factors behind its synthesis and application. We will explore its physicochemical characteristics, detail a robust synthetic protocol, illustrate its primary reaction mechanism, and discuss its practical applications, grounded in authoritative references.

Physicochemical Properties and Characterization

O-Ethylisourea hydrochloride is a white to off-white crystalline powder.[1] Its utility as a reagent is directly linked to its structure: an isourea core with an O-ethyl ether linkage, which renders the central carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in synthesis.

A summary of its key quantitative properties is presented below for easy reference.

Table 1: Physicochemical Properties of O-Ethylisourea Hydrochloride

| Property | Value | Source(s) |

| Molecular Weight | 124.57 g/mol | [2][3][4] |

| Molecular Formula | C₃H₉ClN₂O | [1][4] |

| CAS Number | 31407-74-6 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-101 °C | [2] |

| Boiling Point | 95.3 °C at 760 mmHg | [2] |

| Flash Point | 11.4 °C | [2] |

| Solubility | Soluble in water | [1] |

Structural Integrity and Stability

A critical consideration for the application scientist is the stability of OEIU·HCl. The hydrochloride salt is known to be somewhat unstable, with a potential to decompose by splitting off ethyl chloride.[5] This instability underscores the necessity for stringent storage conditions. To maintain its chemical integrity and ensure reproducible results in sensitive synthetic applications, O-Ethylisourea hydrochloride must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2] For applications requiring higher stability, the corresponding O-Ethylisourea hydrogen sulfate salt is a superior alternative, as it exhibits a reduced tendency for decomposition.[5]

Synthesis of O-Ethylisourea Hydrochloride

The synthesis of O-Ethylisourea hydrochloride is a classic example of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, cyanamide serves as the nitrile precursor and ethanol as the alcohol. The use of anhydrous hydrogen chloride is crucial not only as a catalyst but also to ensure the formation of the desired hydrochloride salt.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating method for synthesizing OEIU·HCl, adapted from established procedures for related isoureas.[6]

Step 1: Preparation of Reactant Solution

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve crude cyanamide in anhydrous ethanol. A typical ratio is 100 mL of anhydrous ethanol per 10 grams of cyanamide.

-

Cool the solution to 0°C using an ice-water bath.

Step 2: Introduction of Hydrogen Chloride

-

Bubble anhydrous hydrogen chloride gas through the cooled ethanolic cyanamide solution. The mass of HCl added should be approximately 1.15 moles for every mole of cyanamide to ensure complete reaction and salt formation.[6]

-

Maintain the reaction temperature at or below room temperature throughout the addition using the ice bath. The reaction is exothermic.

Step 3: Reaction and Crystallization

-

After the addition of HCl is complete, allow the mixture to stand at a cool temperature (e.g., 4°C) for several hours or overnight.

-

The product, O-Ethylisourea hydrochloride, will precipitate from the solution as a crystalline solid.

Step 4: Isolation and Purification

-

Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold anhydrous diethyl ether to remove any residual starting materials.

-

Dry the product under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to yield the final, purified OEIU·HCl.

Step 5: Characterization

-

Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis (expected: 99-101 °C).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of O-Ethylisourea hydrochloride.

Core Applications in Synthetic Chemistry

The primary utility of O-Ethylisourea hydrochloride is as a reagent for the synthesis of guanidines from primary and secondary amines. The isourea moiety is an excellent electrophile, readily attacked by the nucleophilic amine.

Mechanism of Guanidinylation

The reaction proceeds via a two-step mechanism. First, the amine performs a nucleophilic attack on the electrophilic carbon of the O-ethylisourea. This is followed by the elimination of ethanol, which acts as a good leaving group, to form the stable guanidinium salt. This transformation is highly efficient and is a cornerstone of medicinal chemistry for installing the guanidinium functional group, a common pharmacophore.

Caption: Mechanism of amine guanidinylation using O-Ethylisourea.

Applications in Drug Development and Agrochemicals

The guanidinium group is a key structural feature in numerous biologically active compounds due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated state at physiological pH. While O-Ethylisourea hydrochloride is a general reagent, its application leads to structures found in pharmaceuticals and agrochemicals. For instance, the synthesis of guanidine-containing heterocycles, which are precursors to pesticides and pharmaceuticals, is a documented application area.[5] The ability to readily introduce this functional group makes OEIU·HCl and its analogs valuable tools in the development of new chemical entities.[7]

Safety, Handling, and Storage

As a reactive chemical intermediate, O-Ethylisourea hydrochloride must be handled with appropriate care. It is classified as a hazardous substance with the following primary risks:

-

Skin Irritation: Causes skin irritation upon contact.[8]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[8][9]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8]

Storage

To ensure long-term stability and prevent degradation, store O-Ethylisourea hydrochloride in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For optimal preservation, storage at 2-8°C under an inert gas like nitrogen or argon is strongly recommended.[2]

Conclusion

O-Ethylisourea hydrochloride is a valuable and versatile reagent for the synthesis of guanidines and related heterocyclic compounds. Its efficacy is rooted in the electrophilic nature of its isourea core. However, as experienced scientists know, successful application hinges on a thorough understanding of the reagent's limitations, particularly its stability. By employing proper synthesis, handling, and storage protocols, and by considering more stable alternatives like the hydrogen sulfate salt when necessary, researchers can effectively leverage OEIU·HCl in their synthetic programs to build complex molecular architectures for drug discovery and materials science.

References

-

LookChem. Cas 31407-74-6, O-Ethylisourea hydrochloride. [Link]

-

LookChem. Cas 5329-33-9, O-Methylisourea hydrochloride. [Link]

-

Global Substance Registration System (GSRS). O-METHYLISOUREA HYDROCHLORIDE. [Link]

- Google Patents.

-

Organic Syntheses. Methylisourea hydrochloride. [Link]

- Google Patents. CN102432506A - Synthetic method of O-methylisourea.

-

PubMed. HYDROXYUREA: MECHANISM OF ACTION. [Link]

-

ResearchGate. The Development and In Vitro Evaluation of Sustained Release Tablet Formulations of Benzydamine Hydrochloride and its Determination. [Link]

-

National Institutes of Health (NIH). Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. synchem.de [synchem.de]

- 4. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]

- 5. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

O-Ethylisourea hydrochloride synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of O-Ethylisourea Hydrochloride

Introduction

O-Ethylisourea hydrochloride is a valuable reagent and intermediate in organic synthesis, particularly in the construction of guanidinium-containing structures and various heterocyclic systems. As an O-alkylisourea salt, it serves as a stable yet reactive precursor for derivatization, finding utility in pharmaceutical and agrochemical research. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of O-Ethylisourea hydrochloride, grounded in established chemical principles. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical logic and safety imperatives.

Theoretical Principles: The Pinner Reaction

The synthesis of O-Ethylisourea hydrochloride is a classic example of the Pinner reaction . First described by Adolf Pinner in 1877, this acid-catalyzed reaction involves the addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt.[1][2]

1.1 Reaction Mechanism

The reaction proceeds through a distinct, multi-step mechanism under anhydrous acidic conditions.[3][4][5]

-

Protonation of the Nitrile: The process begins with the protonation of the nitrogen atom of the nitrile group in cyanamide by a strong acid, typically anhydrous hydrogen chloride. This activation step forms a highly electrophilic nitrilium ion.[3][5]

-

Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

-

Formation of the Pinner Salt: A subsequent proton transfer results in the formation of the stable hydrochloride salt of the imino ester, which in this case is O-Ethylisourea hydrochloride.[4]

It is critical to maintain anhydrous (water-free) conditions throughout the reaction. The presence of water can lead to the hydrolysis of the intermediate Pinner salt, producing an ester or, upon further reaction, a carboxamide, thereby reducing the yield of the desired product.[1][3] Low temperatures are also crucial to prevent the thermodynamically unstable imino ester salt from decomposing.[1][2]

Caption: Figure 1: Pinner Reaction Mechanism for O-Ethylisourea Hydrochloride.

Safety and Handling

A thorough understanding and strict adherence to safety protocols are paramount. O-Ethylisourea hydrochloride is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[6] The starting materials also present significant hazards.

-

O-Ethylisourea Hydrochloride: Harmful if swallowed (Acute toxicity, Oral, Category 4). Suspected carcinogen and reproductive toxin. Toxic to aquatic life.[6]

-

Cyanamide: Toxic and highly reactive. Can polymerize violently.[7]

-

Anhydrous Hydrogen Chloride (HCl): Extremely corrosive to the respiratory tract, skin, and eyes. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

-

Ethanol: Flammable liquid and vapor.

Mandatory Precautions:

-

All operations must be conducted within a certified chemical fume hood.[6]

-

Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[6][9]

-

Ensure all glassware is dry and free of contaminants.

-

Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

-

Work under an inert atmosphere (nitrogen or argon) is recommended, especially for storage, to prevent moisture contamination.[10]

Experimental Protocol: Synthesis

This protocol is adapted from the reliable method for the synthesis of the methyl analog, as detailed in Organic Syntheses.[11]

3.1 Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| Cyanamide | CH₂N₂ | 42.04 | 420-04-2 | White crystalline solid, moisture-sensitive |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Clear liquid, <0.005% water |

| Hydrogen Chloride | HCl | 36.46 | 7647-01-0 | Anhydrous gas, corrosive |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Gas dispersion tube

-

Drying tube (filled with CaCl₂)

-

Ice-water bath

-

Standard glassware for filtration and workup

3.2 Step-by-Step Synthesis Procedure

-

Preparation of Anhydrous Ethanolic HCl: In a pre-weighed, oven-dried 250 mL three-neck flask equipped with a magnetic stirrer and a gas inlet tube, add 100 mL of anhydrous ethanol. Cool the flask in an ice-water bath. Bubble anhydrous hydrogen chloride gas through the ethanol slowly until the desired weight gain is achieved (e.g., ~10 g of HCl, creating a ~2.7 M solution). The flask should be protected from atmospheric moisture with a drying tube.

-

Reaction Setup: Dissolve 4.20 g (0.10 mol) of cyanamide in the cold ethanolic HCl solution. Maintain the temperature of the reaction mixture between 0-5 °C using the ice-water bath.

-

Reaction Execution: Stir the solution at 0-5 °C. The reaction is typically complete within a few hours, but it is often left to stir overnight at a low temperature (e.g., in a cold room at 4°C) to ensure complete conversion. A white precipitate of O-Ethylisourea hydrochloride may form during this time.

-

Crude Product Isolation: After the reaction is complete, the product can be precipitated by adding anhydrous diethyl ether to the reaction mixture. Filter the resulting white solid under vacuum using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the crude O-Ethylisourea hydrochloride in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) to obtain the crude product.

Purification: Recrystallization

The crude product often requires purification to remove impurities. Recrystallization is the most effective method.

4.1 Solvent Selection

The ideal solvent system should dissolve the compound when hot but not when cold. For O-alkylisourea salts, a polar solvent like an alcohol is often a good starting point. A mixture of ethanol and diethyl ether or methanol can be effective.[11]

4.2 Step-by-Step Purification Procedure

-

Dissolution: Transfer the crude O-Ethylisourea hydrochloride to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol (or methanol) to just dissolve the solid completely.[11]

-

Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anhydrous diethyl ether. Dry the final product under high vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the synthesized O-Ethylisourea hydrochloride should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-101 °C[10] |

| Solubility | Soluble in water and ethanol |

| Purity (Titration) | Purity can be determined by chloride titration (e.g., Volhard's method)[11] |

Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the molecular structure.

Overall Synthesis and Purification Workflow

The entire process from starting materials to the final, purified product can be visualized as a sequential workflow.

Caption: Figure 2: Overall Workflow for O-Ethylisourea HCl Synthesis.

Storage and Stability

O-Ethylisourea hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[10] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[10] Stability studies should be conducted under controlled conditions as per ICH guidelines if the material is intended for pharmaceutical use.[12][13]

Conclusion

The synthesis of O-Ethylisourea hydrochloride via the Pinner reaction is a robust and well-established method. Success hinges on careful control of reaction parameters, particularly temperature and the exclusion of moisture. By following the detailed protocols for synthesis, purification, and handling outlined in this guide, researchers can reliably produce high-purity material for applications in drug discovery and chemical development. The principles of chemical reactivity and laboratory safety discussed herein provide a solid foundation for the successful execution of this important synthetic transformation.

References

-

Kurzer, F., & Lawson, A. (n.d.). Methylisourea hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

-

LookChem. (n.d.). Cas 31407-74-6, O-Ethylisourea hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5329-33-9, O-Methylisourea hydrochloride. Retrieved from [Link]

-

Weinmann, H. (2013, August 2). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1599–1604. Retrieved from [Link]

-

Name Reaction. (2021, June 12). Pinner Reaction [Video]. YouTube. Retrieved from [Link]

-

DeMaster, E. G., & Nagasawa, H. T. (1992). Potentiation of ethanol toxicity by cyanamide in relation to acetaldehyde accumulation. Alcoholism, Clinical and Experimental Research, 16(4), 715–719. Retrieved from [Link]

- Google Patents. (n.d.). CN102432506A - Synthetic method of O-methylisourea.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide?. Retrieved from [Link]

-

Tuma, D. J., Smith, S. L., & Sorrell, M. F. (1998). Cyanamide Potentiates the Ethanol-Induced Impairment of Receptor-Mediated Endocytosis in a Recombinant Hepatic Cell Line Expressing Alcohol Dehydrogenase Activity. Alcoholism, Clinical and Experimental Research, 22(4), 936–941. Retrieved from [Link]

-

Jones, T. C., & Tomkinson, N. C. O. (n.d.). A PRACTICAL PROCEDURE FOR CARBONYL α-OXIDATION: SYNTHESIS OF (2-BENZOYLOXY)-1,4-CYCLOHEXANEDIONE MONO-ETHYLENE KETAL. Organic Syntheses, 83, 274. Retrieved from [Link]

-

Sheehan, J. C., & Hess, G. P. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses Procedure. Retrieved from [Link]

-

Google Patents. (1998, October 27). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.

-

Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. Retrieved from [Link]

-

DeMaster, E. G., & Nagasawa, H. T. (1992). Nitrosyl cyanide, a putative metabolic oxidation product of the alcohol-deterrent agent cyanamide. Biochemical Pharmacology, 43(11), 2377–2384. Retrieved from [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and crystal structure of o-methylisourea hydrosulfate. Retrieved from [Link]

- Google Patents. (n.d.). CN104045607A - Purification method of cetirizine hydrochloride.

-

Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. database.ich.org [database.ich.org]

solubility of O-Ethylisourea hydrochloride in water

An In-depth Technical Guide to the Aqueous Solubility of O-Ethylisourea Hydrochloride

Introduction

O-Ethylisourea hydrochloride (CAS No: 31407-74-6) is a reactive chemical intermediate utilized in various synthetic pathways, notably in the pharmaceutical and agrochemical industries.[1] As with any compound intended for use in biological systems or aqueous-phase reactions, its solubility in water is a critical physicochemical parameter. Aqueous solubility influences reaction kinetics, bioavailability, formulation strategies, and purification processes.[2] A thorough understanding of a compound's solubility profile is therefore a prerequisite for efficient process development and successful application.[3]

This technical guide provides a comprehensive overview of the aqueous solubility of O-Ethylisourea hydrochloride. It consolidates available data, discusses the theoretical underpinnings of its solubility based on its molecular structure, and presents a robust, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in aqueous media.

Physicochemical Properties of O-Ethylisourea Hydrochloride

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics. O-Ethylisourea hydrochloride is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31407-74-6 | [1],[4] |

| Molecular Formula | C₃H₉ClN₂O | [1] |

| Molecular Weight | 124.57 g/mol | [4],[5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-101 °C | [4] |

| Storage Temperature | 2-8°C, under inert gas | [4] |

The structure contains an isourea functional group, which is protonated and stabilized as a hydrochloride salt. This salt form is a primary determinant of its interaction with polar solvents like water.

Aqueous Solubility Profile

Qualitative Assessment

Multiple chemical data repositories describe O-Ethylisourea hydrochloride as being "soluble in water".[1] This is expected, given its nature as a hydrochloride salt. The presence of a formal positive charge on the isourea moiety, along with hydrogen bond donors (N-H groups) and acceptors (oxygen and nitrogen atoms), facilitates strong dipole-dipole and ion-dipole interactions with water molecules.[1] Its structural analog, O-Methylisourea hydrochloride, is also documented as being soluble in water, further supporting this assessment.[6][7]

Quantitative Data

Factors Influencing Solubility

The solubility of O-Ethylisourea hydrochloride in an aqueous system is not a fixed value but is influenced by several environmental factors.

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic. However, the exact temperature dependence for this compound must be determined empirically.

-

pH: As a hydrochloride salt of a weak base, the solubility of O-Ethylisourea hydrochloride is highly dependent on pH. In acidic to neutral solutions, it exists in its protonated, ionized form, which is highly water-soluble. As the pH increases into the alkaline range, the isourea moiety will be deprotonated to the free base. This neutral form is expected to be significantly less polar and thus less soluble, potentially leading to precipitation. The solubility of an ionizable compound is lowest in the pH range where it is completely unionized.[8]

-

Common Ion Effect: The presence of a high concentration of chloride ions from other sources (e.g., in a brine solution or concentrated HCl) could slightly decrease its solubility, although this effect is typically minor for highly soluble salts.

-

Hydrolytic Stability: Isoureas can be susceptible to hydrolysis, breaking down into the corresponding alcohol (ethanol) and urea, particularly under strong acidic or basic conditions and elevated temperatures.[9] This degradation would affect the measurement of equilibrium solubility, as the concentration of the parent compound would decrease over time.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, the thermodynamic (or equilibrium) solubility is the most relevant value. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[8] The shake-flask method, originally described by Higuchi and Connors, remains the "gold standard" for its determination due to its reliability.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution. The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.

Recommended Protocol: Shake-Flask Method

This protocol provides a robust framework for determining the aqueous solubility of O-Ethylisourea hydrochloride.

Materials & Equipment:

-

O-Ethylisourea hydrochloride (solid)

-

Deionized water (or buffer of desired pH)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of O-Ethylisourea hydrochloride to a glass vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment. A starting point could be 20-50 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the aqueous solvent (e.g., purified water or a specific buffer) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is preferable to ensure full equilibration.

-

Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality Insight: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to a significant overestimation of solubility. The first few drops from the filter should be discarded to avoid errors from potential adsorption onto the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of O-Ethylisourea hydrochloride of known concentrations and generate a calibration curve using a suitable analytical method like HPLC-UV.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

-

Calculate the original solubility value by multiplying the measured concentration by the dilution factor.

-

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask protocol for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

O-Ethylisourea hydrochloride is qualitatively described as a water-soluble compound, a property consistent with its structure as a hydrochloride salt.[1] However, the lack of publicly available quantitative data underscores the necessity for experimental determination in any research or development context. The solubility is expected to be significantly influenced by pH and temperature. For accurate and reliable quantification, the shake-flask method is presented as the gold standard protocol. By following a rigorous experimental design that ensures equilibrium and employs a validated analytical technique, researchers can confidently establish the aqueous solubility of O-Ethylisourea hydrochloride, enabling its effective and predictable use in further applications.

References

-

Title: Cas 31407-74-6,O-Ethylisourea hydrochloride Source: LookChem URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Cas 5329-33-9,O-Methylisourea hydrochloride Source: LookChem URL: [Link]

-

Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry Co. URL: [Link]

-

Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: National Institutes of Health (NIH) URL: [Link]

-

Title: hydrolysis of esters Source: Chemguide URL: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. lookchem.com [lookchem.com]

- 5. synchem.de [synchem.de]

- 6. lookchem.com [lookchem.com]

- 7. O-Methylisourea hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 8. pharmatutor.org [pharmatutor.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Stability and Storage of O-Ethylisourea Hydrochloride

This guide provides a comprehensive technical overview of the stability and storage of O-Ethylisourea hydrochloride (CAS RN: 31407-74-6), a crucial reagent in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and optimal performance of this compound in experimental settings.

Introduction: Understanding O-Ethylisourea Hydrochloride

O-Ethylisourea hydrochloride is a reactive compound frequently utilized as a pharmaceutical intermediate.[1] Its utility stems from the reactive isourea functional group, which can participate in various chemical transformations. The compound typically appears as a white to off-white crystalline powder and is soluble in water.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂O | [1] |

| Molecular Weight | 124.57 g/mol | [1] |

| CAS Number | 31407-74-6 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99-101 °C | [2] |

| Boiling Point | 95.3 °C at 760 mmHg | [2] |

| Solubility | Soluble in water | [1] |

Chemical Stability and Degradation Pathways

The stability of O-Ethylisourea hydrochloride is a critical factor in its handling, storage, and application. Like many isourea derivatives, its stability is significantly influenced by environmental conditions such as pH, temperature, and exposure to light. Understanding the potential degradation pathways is essential for mitigating the formation of impurities that could compromise experimental outcomes.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for O-Ethylisourea hydrochloride, particularly in aqueous solutions. The isourea moiety is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In acidic solutions, the isourea is likely to hydrolyze to ethanol and urea hydrochloride. The reaction is initiated by the protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the isourea can decompose to form ethanol, urea, and the corresponding salt.

A proposed hydrolytic degradation pathway is illustrated below:

Sources

The Guanidination Reaction with O-Ethylisourea: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Enduring Importance of the Guanidinium Moiety in Drug Development

The guanidinium group, characterized by its Y-shaped CN₃ skeleton, is a privileged functional group in medicinal chemistry.[1] Its remarkable basicity (pKa ≈ 13.5), which ensures it remains protonated over a wide physiological pH range, and its ability to form multiple hydrogen bonds and salt bridges, are pivotal to its role in molecular recognition.[2] These properties are harnessed by nature in the amino acid arginine and are exploited by medicinal chemists in a plethora of synthetic drugs. The guanidine moiety is a key pharmacophore in antiviral agents like Zanamivir, antidiabetic drugs such as Metformin, and a wide array of other therapeutic agents.[3][4][5]

The synthesis of guanidines is therefore a critical operation in drug discovery and development. A variety of guanidinylating agents have been developed, each with its own reactivity profile, substrate scope, and procedural nuances.[2] This guide focuses on a classic yet highly effective reagent: O-Ethylisourea, typically used as its stable hydrogen sulfate salt. While other modern reagents exist, O-alkylisoureas offer a straightforward, reliable, and scalable method for the introduction of an unsubstituted guanidine group onto a primary or secondary amine.

This in-depth guide provides a comprehensive overview of the guanidination reaction with O-Ethylisourea, from its mechanistic underpinnings to practical, field-proven protocols. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile functional group into their molecular designs.

Core Principles: Understanding the Guanidination Reaction

The Reagent: O-Ethylisourea Hydrogen Sulfate

O-Ethylisourea hydrogen sulfate is a stable, crystalline solid that serves as a convenient precursor to the reactive free base.[6] It is an electrophilic reagent that readily reacts with nucleophilic amines to form guanidinium salts.

Synthesis and Properties: O-Alkylisourea salts are typically synthesized from the corresponding alcohol, cyanamide, and a strong acid. For instance, O-methylisourea hydrogen sulfate can be prepared by reacting crystalline cyanamide with a mixture of concentrated sulfuric acid and methanol at low temperatures (-10°C to 20°C).[7] The ethyl analogue is prepared similarly, using ethanol in place of methanol. O-Ethylisourea hydrogen sulfate is commercially available from suppliers like Alzchem Group as an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][6]

The Reaction Mechanism

The guanidination of an amine with an O-alkylisourea proceeds via a nucleophilic addition-elimination pathway. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid salt of the isourea.

The proposed mechanism is as follows:

-

Deprotonation of the Amine: In the presence of a base, the primary or secondary amine (R-NH₂) is deprotonated to a small extent, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of the amine attacks the electrophilic carbon atom of the O-ethylisourea. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to one of the other nitrogen atoms in the intermediate.

-

Elimination of Ethanol: The intermediate collapses, with the ethoxy group (-OEt) acting as a leaving group, being eliminated as ethanol.

-

Protonation of the Guanidine: The resulting guanidine is a strong base and is immediately protonated under the reaction conditions to form the stable guanidinium salt.

Experimental Protocols: A Practical Guide

While the reaction is straightforward in principle, careful control of reaction conditions is crucial for achieving high yields and purity. The following protocol is a generalized procedure adaptable for the guanidination of a range of primary and secondary amines.

General Protocol for Guanidination of a Primary Amine

This protocol is adapted from established procedures for similar guanidinylating agents and is provided as a representative workflow.[8] Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Primary or secondary amine

-

O-Ethylisourea hydrogen sulfate

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the base (2.0-3.0 eq) to the solution and stir. In a separate flask, prepare a solution or slurry of O-Ethylisourea hydrogen sulfate (1.1-1.5 eq) in the same solvent and add it to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (e.g., triethylammonium sulfate) has formed, it may be removed by filtration.

-

Transfer the solution to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude guanidinium salt can be purified by recrystallization or column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the product.

Causality and Self-Validation in Experimental Design

-

Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is crucial. It must be strong enough to deprotonate the amine hydrochloride (if used as starting material) and facilitate the reaction, but not so strong as to cause unwanted side reactions. The stoichiometry is key; enough base must be present to neutralize the hydrogen sulfate counterion of the reagent and the salt of the amine starting material.

-

Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is often preferred as it can dissolve the amine salt and the isourea reagent.

-

Stoichiometry: A slight excess of the O-ethylisourea reagent is typically used to ensure complete conversion of the starting amine, which can sometimes be difficult to separate from the more polar guanidinium product.

-

Workup and Purification: The aqueous wash steps are critical for removing the excess base and its salt. Guanidinium salts are often highly polar and may have low solubility in common organic solvents, which can be exploited for purification by precipitation. If chromatography is required, a polar solvent system (e.g., DCM/Methanol) is often necessary.

Navigating the Synthetic Landscape: Key Considerations

Substrate Scope and Limitations

-

Primary vs. Secondary Amines: Primary aliphatic amines are generally excellent substrates for guanidination with O-ethylisourea. Secondary amines also react, though often more slowly due to increased steric hindrance.

-

Aromatic Amines: Aromatic amines are less nucleophilic than their aliphatic counterparts and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.

-

Steric Hindrance: Highly hindered amines can be challenging substrates and may require more reactive guanidinylating agents.

Potential Side Reactions and Mitigation

The primary side reaction of concern is the formation of N,N'-disubstituted guanidines if the starting material is a primary amine and there is an excess of the amine relative to the guanidinylating agent under certain conditions. Careful control of stoichiometry is the best way to mitigate this. In the context of peptide chemistry, guanidination of N-terminal amines can occur, although the ε-amino group of lysine is generally more reactive under the typical basic conditions.[9]

Comparative Analysis of Guanidinylating Agents

While O-ethylisourea is a robust reagent, the choice of a guanidinylating agent often involves a trade-off between reactivity, stability, and the nature of the desired product (e.g., protected vs. unprotected).

| Reagent Family | Example(s) | Advantages | Disadvantages |

| O-Alkylisoureas | O-Ethylisourea hydrogen sulfate | Readily available, stable, good for unsubstituted guanidines. | Moderate reactivity, may require heating for less nucleophilic amines. |

| S-Alkylisothioureas | N,N'-Di-Boc-S-methylisothiourea | Provides protected guanidines, good reactivity. | Often requires an activator (e.g., HgCl₂, Mukaiyama's reagent).[8] |

| Pyrazoles | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Widely used, stable, good yields for primary and some secondary amines. | Can be expensive. |

| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, good for hindered and weakly nucleophilic amines. | Less stable, more expensive. |

| Cyanamides | Cyanamide, Dicyandiamide | Inexpensive, used in industrial synthesis (e.g., Metformin).[5] | Can require harsh conditions or catalysts.[10] |

Conclusion: A Versatile Tool in the Chemist's Arsenal

The guanidination reaction using O-ethylisourea represents a fundamental and reliable method for introducing the guanidine functional group. Its operational simplicity, the stability of the reagent, and its applicability to a range of amine substrates make it a valuable tool for both academic research and industrial drug development. While a multitude of other guanidinylating agents have been developed, a thorough understanding of this classic transformation provides a strong foundation for any scientist working on the synthesis of guanidine-containing molecules. By carefully considering the reaction mechanism, optimizing experimental conditions, and being aware of the potential pitfalls, researchers can effectively leverage the unique properties of the guanidinium group to design and synthesize the next generation of therapeutic agents.

References

-

Lin, C. H., Chang, T. C., Das, A., Fang, M. Y., Hung, H. C., Hsu, K. C., Yang, J. M., von Itzstein, M., Mong, K. K. T., Hsu, T. A., & Lin, C. C. (2013). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry, 11(24), 3943–3948. [Link]

-

Ishikawa, T., & Kumamoto, T. (2006). Guanidines in Organic Synthesis. Synthesis, 2006(05), 737–752. [Link]

-

von Itzstein, M., Wu, W. Y., Kok, G. B., Pegg, M. S., Dyason, J. C., Jin, B., Van Phan, T., Smythe, M. L., White, H. F., Oliver, S. W., Colman, P. M., Varghese, J. N., Ryan, D. M., Woods, J. M., Bethell, R. C., Hotham, V. J., Cameron, J. M., & Penn, C. R. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418–423. [Link]

-

Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 139, 106600. [Link]

-

Alzchem Group. (n.d.). O-Ethylisourea hydrogen sulfate. Retrieved from [Link]

-

Gotor, V., & Gotor-Fernández, V. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(12), 4334–4348. [Link]

- U.S. Patent No. 6,072,075. (2000). Guanidinylation reagents.

-

Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds (Doctoral dissertation, University of Toronto). [Link]

-

Goodman, M., & Chorev, M. (1979). On the concept of linear modified retro-peptide structures. Accounts of Chemical Research, 12(1), 1–7. [Link]

- U.S. Patent No. 3,931,316. (1976).

-

Lipton, M. A., & Batey, R. A. (2003). A New Guanidinylation Procedure using a Convenient and Mild Biphasic Protocol. Synlett, 2003(10), 1539–1542. [Link]

-

The Science Snail. (2020, August 21). Total synthesis of metformin. [Link]

-

Katritzky, A. R., & Rogers, J. W. (1987). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 41, 1–135. [Link]

-

Shapiro, T. A., & Englund, P. T. (1995). The structure and replication of kinetoplast DNA. Annual Review of Microbiology, 49(1), 117–143. [Link]

-

Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549–1556. [Link]

-

Organic Syntheses. (n.d.). methylisourea hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitroguanidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General experimental procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

Akamanchi, K. G., & Dangate, M. S. (2006). o-Iodoxybenzoic Acid Mediated Oxidative Condensation: Synthesis of Guanidines Using 1,3-Disubstituted Thiourea Precursors. Synlett, 2006(11), 1735–1738. [Link]

-

Rutherfurd, S. M., & Moughan, P. J. (1996). Guanidination of Lysine in Cottonseed Protein. Journal of Agricultural and Food Chemistry, 44(7), 1812–1815. [Link]

-

Yarov, A. S., Stepanov, A. E., & Zolotarev, Y. A. (2001). The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. Russian Journal of Bioorganic Chemistry, 27(5), 305–311. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 6. Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [ouci.dntb.gov.ua]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. Guanidine synthesis by guanylation [organic-chemistry.org]

O-Ethylisourea Hydrochloride: A Detailed Protocol for Protein Guanidination

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of O-ethylisourea hydrochloride for the chemical modification of proteins, specifically through guanidination. This process strategically alters lysine residues to homoarginine, a modification with significant benefits in proteomics and protein chemistry.

Introduction: The Rationale for Guanidination